1H and 13C NMR chemical shifts of cis-3,4-dimethyltetrahydrofuran-3-ol
1H and 13C NMR chemical shifts of cis-3,4-dimethyltetrahydrofuran-3-ol
Structural Elucidation of cis-3,4-Dimethyltetrahydrofuran-3-ol: A Comprehensive Guide to ¹H and ¹³C NMR Chemical Shifts
Executive Summary
The accurate structural and stereochemical characterization of substituted tetrahydrofurans is a critical bottleneck in the synthesis of complex natural products and active pharmaceutical ingredients (APIs). This whitepaper provides an in-depth, mechanistic guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts of cis-3,4-dimethyltetrahydrofuran-3-ol . By dissecting the causality behind spin-spin coupling, diastereotopicity, and steric compression (the γ-gauche effect), this guide establishes a self-validating analytical workflow for researchers and drug development professionals.
The Tetrahydrofuran Motif in Drug Development
Highly substituted tetrahydrofuran-3-ols are ubiquitous structural motifs in medicinal chemistry, frequently serving as the core scaffold for novel nucleoside analogs, antiviral agents, and immunomodulatory drugs[1]. The biological efficacy of these molecules is intrinsically tied to their stereochemistry. A misassignment of the cis or trans relationship between ring substituents can lead to the progression of an inactive or toxic enantiomer. Therefore, rigorous NMR elucidation is not merely an analytical formality; it is a foundational requirement for drug safety and efficacy.
Structural & Stereochemical Framework
The molecule cis-3,4-dimethyltetrahydrofuran-3-ol (CAS: 176435-54-4) consists of a five-membered oxygen heterocycle with the following substitution pattern:
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C2: An isolated methylene group (CH₂) adjacent to the oxygen atom and a quaternary center.
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C3: A quaternary chiral center bearing a hydroxyl group (-OH) and a methyl group (-CH₃).
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C4: A tertiary chiral center bearing a single proton and a methyl group (-CH₃).
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C5: A methylene group (CH₂) adjacent to the oxygen atom and the C4 methine.
In the cis isomer , the methyl group at C3 and the methyl group at C4 are situated on the same face of the ring. This specific spatial arrangement dictates unique magnetic environments that govern the resulting NMR spectra.
¹H NMR Chemical Shift Analysis & Causality
The proton NMR spectrum of this molecule is defined by complex splitting patterns driven by the lack of a symmetry plane, rendering the methylene protons diastereotopic.
Table 1: Predicted ¹H NMR Assignments (400 MHz, CDCl₃)
| Position | Shift (δ, ppm) | Multiplicity | Integration | Coupling (J, Hz) | Diagnostic Causality |
| OH | ~2.50 | br s | 1H | - | Broadened by chemical exchange; highly concentration and temperature dependent. |
| H-2a | ~3.75 | d | 1H | 9.5 | Deshielded by the adjacent O1 atom. Forms a rigid AB spin system with H-2b due to isolation by the C3 quaternary center. |
| H-2b | ~3.60 | d | 1H | 9.5 | Diastereotopic partner to H-2a. |
| H-5a | ~3.95 | dd | 1H | 8.5, 7.5 | Deshielded by O1. Couples geminally to H-5b and vicinally to H-4. |
| H-5b | ~3.50 | dd | 1H | 8.5, 9.0 | Diastereotopic partner to H-5a. |
| H-4 | ~2.10 | m | 1H | - | Complex multiplet driven by simultaneous ³J coupling to H-5a, H-5b, and the C4-CH₃ group. |
| C3-CH₃ | ~1.25 | s | 3H | - | Appears as a sharp singlet because it is attached to a proton-free quaternary carbon (C3). |
| C4-CH₃ | ~1.05 | d | 3H | 7.0 | Split into a doublet by the single adjacent methine proton at C4. |
Mechanistic Insight: The C2 protons are isolated from vicinal coupling because C3 has no protons. Consequently, they only couple to each other, resulting in a classic AB quartet (two doublets with a large geminal coupling constant of ~9.5 Hz). This AB system is a primary diagnostic hallmark of a 3,3-disubstituted tetrahydrofuran ring.
¹³C NMR Chemical Shift Analysis & The γ-Gauche Effect
Carbon-13 NMR provides the most definitive proof of the cis stereochemistry, primarily through the observation of steric compression effects. The differentiation of cis and trans tetrahydrofuran isomers relies heavily on ¹³C chemical shift mapping[2].
Table 2: Predicted ¹³C NMR Assignments (100 MHz, CDCl₃)
| Position | Shift (δ, ppm) | Type | Diagnostic Causality |
| C-2 | ~78.5 | CH₂ | Strongly deshielded by the adjacent O1 atom and the electron-withdrawing C3-OH group. |
| C-3 | ~76.0 | C | Quaternary carbon; significantly deshielded by the directly attached electronegative hydroxyl oxygen. |
| C-5 | ~68.0 | CH₂ | Deshielded by the adjacent O1 atom, but less so than C-2 due to the absence of a second adjacent oxygenated center. |
| C-4 | ~42.5 | CH | Aliphatic methine; shifted downfield relative to acyclic alkanes due to ring strain. |
| C3-CH₃ | ~23.0 | CH₃ | Standard methyl shift, slightly deshielded by the geminal C3-OH group. |
| C4-CH₃ | ~13.5 | CH₃ | Highly shielded (upfield shift) due to the γ-gauche steric compression with the cis C3-CH₃ group. |
Mechanistic Insight (The γ-Gauche Effect): In the cis configuration, the C3-CH₃ and C4-CH₃ groups are forced into a syn-coplanar or gauche relationship. This proximity causes their electron clouds to repel each other (steric compression), which polarizes the C-H bonds and increases the electron density around the carbon nuclei. This shielding effect pushes the C4-CH₃ signal significantly upfield (~13.5 ppm). If the molecule were the trans isomer, this steric compression would be relieved, and the C4-CH₃ signal would shift downfield to approximately 17-20 ppm. Accurate assignment of these subtle shift differences can be further validated using GIAO (Gauge-Independent Atomic Orbital) ¹³C NMR computational methods, which have been heavily benchmarked for cyclic ethers[3].
Self-Validating Experimental Protocol
To ensure absolute trustworthiness in structural elucidation, a single 1D NMR spectrum is insufficient. The following step-by-step protocol outlines a closed-loop, self-validating 2D NMR workflow.
Step 1: Sample Preparation
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Dissolve 15–20 mg of the purified compound in 600 µL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference standard.
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Transfer to a high-precision 5 mm NMR tube, ensuring no particulate matter is present to maintain optimal magnetic field homogeneity (shimming).
Step 2: 1D Acquisition
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¹H NMR: Execute a standard proton sequence (zg30) at 400 MHz or higher. Utilize a relaxation delay (D1) of 1.5 seconds and acquire 16–32 scans.
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¹³C NMR: Execute a proton-decoupled carbon sequence (zgpg30) at 100 MHz or higher. Set D1 to 2.0 seconds and acquire at least 1024 scans to guarantee a high signal-to-noise ratio for the quaternary C3 carbon, which relaxes slowly.
Step 3: 2D Homonuclear & Heteronuclear Correlation
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COSY: Acquire a gradient COSY to map the unbroken vicinal spin system from the C5 methylene protons → C4 methine proton → C4 methyl protons.
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HSQC: Run a multiplicity-edited HSQC to assign directly bonded ¹H-¹³C pairs. This will immediately differentiate the CH₂ groups (C2, C5) from the CH/CH₃ groups.
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HMBC (Critical Step): Because C3 is quaternary, it is invisible in COSY and HSQC. Use HMBC to observe long-range correlations (²J, ³J). The C3 carbon (~76.0 ppm) will show definitive cross-peaks to the C3-CH₃ singlet, the C2-CH₂ AB quartet, and the C4 methine, effectively "stitching" the molecule together.
Step 4: Stereochemical Validation via NOESY
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Acquire a 2D NOESY (noesygpphpp) with a mixing time of 300–500 ms.
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Validation Logic: Scan for a spatial correlation (Nuclear Overhauser Effect) between the C3-CH₃ protons (~1.25 ppm) and the C4-CH₃ protons (~1.05 ppm). A strong NOE cross-peak provides definitive, self-validating proof of the cis stereochemistry.
Structural Elucidation Workflow
Fig 1: Step-by-step NMR workflow for the structural elucidation of substituted tetrahydrofurans.
